molecular formula C42H34N4 B14184049 5,5'-([1,1'-Biphenyl]-4,4'-diyl)bis(1,3-diphenyl-4,5-dihydro-1H-pyrazole) CAS No. 849071-65-4

5,5'-([1,1'-Biphenyl]-4,4'-diyl)bis(1,3-diphenyl-4,5-dihydro-1H-pyrazole)

Cat. No.: B14184049
CAS No.: 849071-65-4
M. Wt: 594.7 g/mol
InChI Key: UQLPVYMSIVODLN-UHFFFAOYSA-N
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Description

5,5’-([1,1’-Biphenyl]-4,4’-diyl)bis(1,3-diphenyl-4,5-dihydro-1H-pyrazole) is a complex organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5’-([1,1’-Biphenyl]-4,4’-diyl)bis(1,3-diphenyl-4,5-dihydro-1H-pyrazole) typically involves the cyclization of appropriate hydrazones with α,β-unsaturated carbonyl compounds. The reaction is often catalyzed by acids or bases under controlled temperature conditions to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors can also be considered to enhance efficiency and scalability. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, particularly electrophilic aromatic substitution due to the presence of the biphenyl core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products

    Oxidation: Formation of corresponding pyrazole oxides.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of halogenated biphenyl-pyrazole derivatives.

Scientific Research Applications

5,5’-([1,1’-Biphenyl]-4,4’-diyl)bis(1,3-diphenyl-4,5-dihydro-1H-pyrazole) has been explored for various scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Studied for its pharmacological properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 5,5’-([1,1’-Biphenyl]-4,4’-diyl)bis(1,3-diphenyl-4,5-dihydro-1H-pyrazole) involves its interaction with specific molecular targets and pathways. In biological systems, it may bind to enzymes or receptors, modulating their activity. The biphenyl core and pyrazole rings contribute to its binding affinity and specificity, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,5’-([1,1’-Biphenyl]-4,4’-diyl)bis(1,3-diphenyl-4,5-dihydro-1H-pyrazole) stands out due to its biphenyl core, which imparts unique electronic and steric properties. This makes it particularly suitable for applications in materials science and medicinal chemistry, where specific interactions with molecular targets are crucial.

Properties

CAS No.

849071-65-4

Molecular Formula

C42H34N4

Molecular Weight

594.7 g/mol

IUPAC Name

3-[4-[4-(2,5-diphenyl-3,4-dihydropyrazol-3-yl)phenyl]phenyl]-2,5-diphenyl-3,4-dihydropyrazole

InChI

InChI=1S/C42H34N4/c1-5-13-33(14-6-1)39-29-41(45(43-39)37-17-9-3-10-18-37)35-25-21-31(22-26-35)32-23-27-36(28-24-32)42-30-40(34-15-7-2-8-16-34)44-46(42)38-19-11-4-12-20-38/h1-28,41-42H,29-30H2

InChI Key

UQLPVYMSIVODLN-UHFFFAOYSA-N

Canonical SMILES

C1C(N(N=C1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=C(C=C4)C5=CC=C(C=C5)C6CC(=NN6C7=CC=CC=C7)C8=CC=CC=C8

Origin of Product

United States

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